N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene moiety through a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of thiophene under controlled conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxamide group yields an amine.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it suitable for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide: shares similarities with other benzofuran and thiophene derivatives.
Benzofuran-2-carboxamide: A simpler analog lacking the thiophene moiety.
Thiophene-2-carboxamide: A related compound with a thiophene core instead of benzofuran.
Uniqueness
The uniqueness of this compound lies in its combined benzofuran and thiophene structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler analogs.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11,18,21H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFKEUURGITGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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